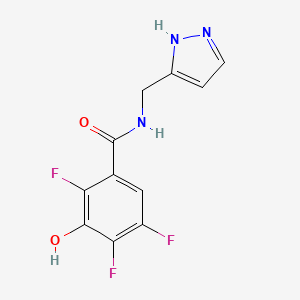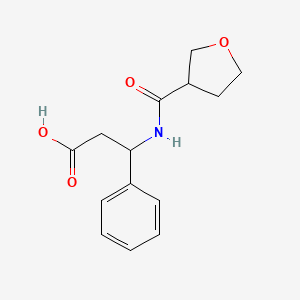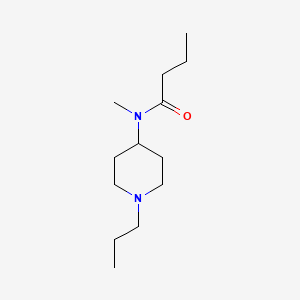
2,4,5-trifluoro-3-hydroxy-N-(1H-pyrazol-5-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-trifluoro-3-hydroxy-N-(1H-pyrazol-5-ylmethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is commonly referred to as TFB, and it is a derivative of benzamide.
作用機序
The mechanism of action of TFB is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. In particular, TFB has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory molecules in the body. By inhibiting COX-2 activity, TFB can reduce inflammation and potentially alleviate the symptoms of inflammatory diseases.
Biochemical and Physiological Effects:
TFB has been found to have several biochemical and physiological effects. In vitro studies have shown that TFB can inhibit the production of inflammatory molecules such as prostaglandins and cytokines. In animal studies, TFB has been found to reduce inflammation and alleviate the symptoms of inflammatory diseases such as rheumatoid arthritis. TFB has also been found to have herbicidal activity, inhibiting the growth of certain weeds.
実験室実験の利点と制限
One advantage of using TFB in scientific research is its relatively simple synthesis method, which allows for easy production of the compound in a laboratory setting. TFB has also shown promising results in various fields of research, including medicine, agriculture, and materials science. However, one limitation of using TFB in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in certain applications.
将来の方向性
There are several future directions for the study of TFB. In medicine, further research is needed to fully understand the anti-inflammatory properties of TFB and its potential as a treatment for inflammatory diseases. In agriculture, further research is needed to optimize the herbicidal activity of TFB and to explore its potential as a safer alternative to current herbicides. In materials science, further research is needed to explore the potential applications of TFB as a building block for the synthesis of novel materials with unique properties. Overall, TFB has shown great potential in various fields of scientific research, and further studies are needed to fully explore its potential.
合成法
The synthesis of TFB involves the reaction of 2,4,5-trifluoro-3-nitrobenzoic acid with 1H-pyrazole-5-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain TFB in high yields. The synthesis method is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
TFB has shown potential applications in various fields of scientific research. In medicine, TFB has been found to have anti-inflammatory properties and has been tested as a potential treatment for inflammatory diseases such as rheumatoid arthritis. In agriculture, TFB has been tested as a herbicide due to its ability to inhibit the growth of certain weeds. In materials science, TFB has been used as a building block for the synthesis of novel materials with potential applications in the field of electronics.
特性
IUPAC Name |
2,4,5-trifluoro-3-hydroxy-N-(1H-pyrazol-5-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2/c12-7-3-6(8(13)10(18)9(7)14)11(19)15-4-5-1-2-16-17-5/h1-3,18H,4H2,(H,15,19)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDCHZIKIXQXAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)CNC(=O)C2=CC(=C(C(=C2F)O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trifluoro-3-hydroxy-N-(1H-pyrazol-5-ylmethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amine](/img/structure/B7587342.png)
![2-amino-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propanamide](/img/structure/B7587347.png)


![4-hydroxy-N-[(1-phenylpyrazol-4-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7587366.png)
![3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamide](/img/structure/B7587367.png)

![(2S)-2-amino-4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B7587376.png)
![2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acid](/img/structure/B7587381.png)

![4-[4-[(Cyclopropylamino)methyl]pyrazol-1-yl]benzonitrile](/img/structure/B7587404.png)

![4-[(2-Methyl-1,3-thiazol-5-yl)methylsulfamoyl]benzoic acid](/img/structure/B7587413.png)
